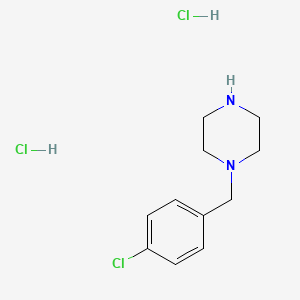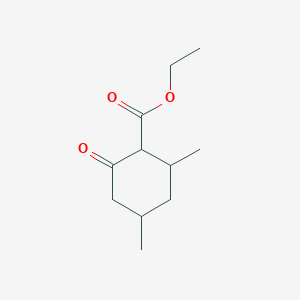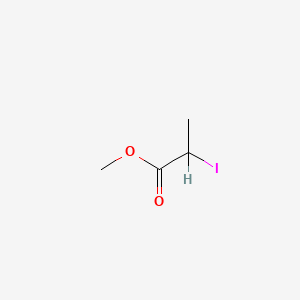
Methyl 2-iodopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodopropanoate is an organic compound with the molecular formula C₄H₇IO₂ and a molecular weight of 214.0016 g/mol It is a methyl ester derivative of 2-iodopropanoic acid and is characterized by the presence of an iodine atom attached to the second carbon of the propionate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-iodopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of methyl-2-iodopropionate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-propionate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of methyl-2-iodopropionate can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted propionates.
- Reduction reactions produce methyl-2-propionate.
- Oxidation reactions result in carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Methyl 2-iodopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of methyl-2-iodopropionate involves its reactivity due to the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the ester functional group can undergo hydrolysis or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Methyl-2-chloropropionate
- Methyl-2-bromopropionate
- Ethyl-2-iodopropionate
Comparison: Methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making methyl-2-iodopropionate more reactive in substitution reactions. Additionally, the ester group in methyl-2-iodopropionate allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56905-18-1 |
|---|---|
Molecular Formula |
C4H7IO2 |
Molecular Weight |
214.00 g/mol |
IUPAC Name |
methyl 2-iodopropanoate |
InChI |
InChI=1S/C4H7IO2/c1-3(5)4(6)7-2/h3H,1-2H3 |
InChI Key |
BALADIHEPAEKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B8776225.png)
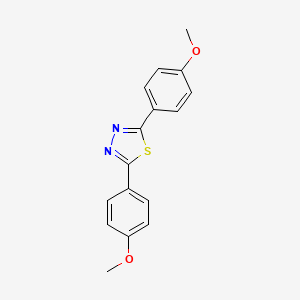
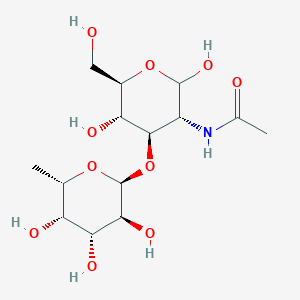
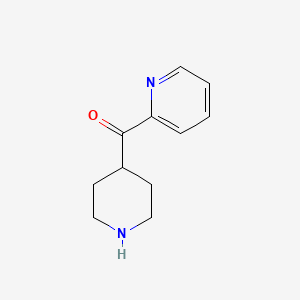
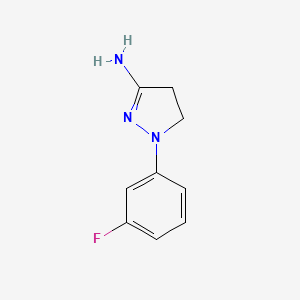
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8776270.png)
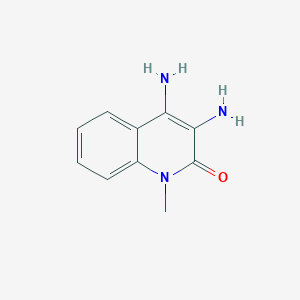
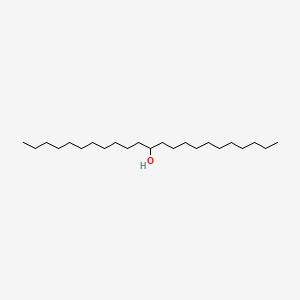
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B8776293.png)
![5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8776295.png)
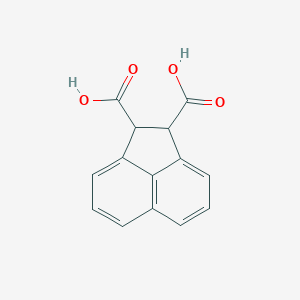
![(6-Phenyldibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B8776299.png)
